(2,4,6-Trichloropyrimidin-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

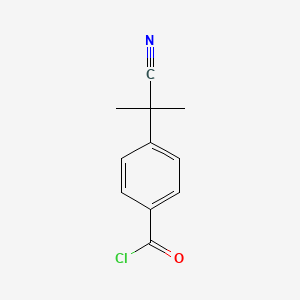

“(2,4,6-Trichloropyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C5H3Cl3N2O . It is also known by other synonyms such as “5-Pyrimidinemethanol, 2,4,6-trichloro-” and "2,4,6-Trichloro-5-(hydroxymethyl)pyrimidine" . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(2,4,6-Trichloropyrimidin-5-yl)methanol” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has three chlorine atoms attached at the 2, 4, and 6 positions of the ring, and a methanol group attached at the 5 position .Physical And Chemical Properties Analysis

“(2,4,6-Trichloropyrimidin-5-yl)methanol” has a molecular weight of 213.45 . The exact mass is 211.93100 . The compound’s LogP value, which predicts the compound’s ability to partition between water and octanol, is 1.92910 . Unfortunately, specific information about its boiling point, melting point, and density are not available .Aplicaciones Científicas De Investigación

Synthesis of New PET Agents

A study by Wang et al. (2017) involved synthesizing a new PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme in Parkinson's disease. The synthesis process used a compound structurally related to "(2,4,6-Trichloropyrimidin-5-yl)methanol" and demonstrated a method to create a tracer for neurological research (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial Activity

Chaudhari (2012) explored the synthesis of derivatives from a compound similar to "(2,4,6-Trichloropyrimidin-5-yl)methanol" and evaluated their antimicrobial activity. The study highlights the compound's potential in developing new antimicrobial agents (Chaudhari, 2012).

Crystal Structure Analysis

Kang et al. (2015) conducted a study on the crystal structure of a pyrimidine fungicide closely related to "(2,4,6-Trichloropyrimidin-5-yl)methanol." This research provides valuable insights into the molecular configuration and interactions of similar compounds (Kang, Kim, Park, & Kim, 2015).

Enantiodiscrimination Studies

Malinowska et al. (2020) utilized optically pure aziridin-2-yl methanols, related to the compound , as sensors for enantiodiscrimination of α-racemic carboxylic acids. This research underscores the compound's application in analytical chemistry and chiral studies (Malinowska, Jarzyński, Pieczonka, Rachwalski, Leśniak, & Zawisza, 2020).

Antifungal and Antioxidant Activity

Rusnac et al. (2020) investigated the condensation reaction products of related compounds for their antimicrobial and antioxidant activities. The findings suggest potential applications in developing antifungal and antibacterial agents (Rusnac, Botnaru, Barba, Petrenko, Chumakov, & Gulea, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

(2,4,6-trichloropyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNRIAWXHJFJAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(N=C1Cl)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855952 |

Source

|

| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260682-15-2 |

Source

|

| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)